2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide
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Description
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide is a heterocyclic compound that likely exhibits interesting chemical and pharmacological properties due to the presence of benzo[d][1,3]dioxole and tetrahydrobenzo[c]isoxazole moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic compounds, which can be used to infer potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of the core heterocycle followed by functionalization at specific positions. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves the formation of the benzisoxazole ring and subsequent introduction of the chloromethyl and acetamide groups . Similarly, the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide would likely involve the formation of the benzodioxole and tetrahydrobenzoisoxazole rings followed by the coupling of these moieties through an acetamide linker.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular framework. The structure of the compound would likely be elucidated using similar methods, ensuring the correct placement of substituents and the integrity of the heterocyclic rings.
Chemical Reactions Analysis
Heterocyclic compounds like benzisoxazoles can undergo various chemical reactions, including catalytic reductions and cyclizations . The presence of reactive functional groups such as chloromethyl or acetamide allows for further chemical transformations, potentially leading to a wide array of derivatives with varied biological activities. The compound may also undergo similar reactions, which could be exploited to synthesize novel derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the introduction of substituents can affect the compound's solubility, melting point, and stability . The presence of the benzo[d][1,3]dioxole and tetrahydrobenzo[c]isoxazole rings in the compound of interest suggests that it may possess unique properties that could be relevant for its potential use as a pharmacological agent. These properties would need to be characterized through experimental studies, including solubility tests, melting point determination, and stability assessments under various conditions.
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields, as well as continued research into its synthesis and characterization . Further biological evaluation of various novel organoselenides synthesized in the laboratory is also underway .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(8-10-5-6-13-14(7-10)21-9-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-7H,1-4,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRKUHEAMWOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide |
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